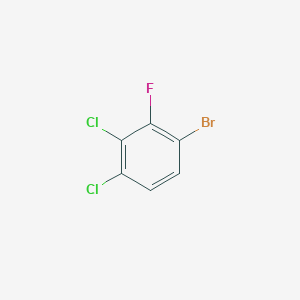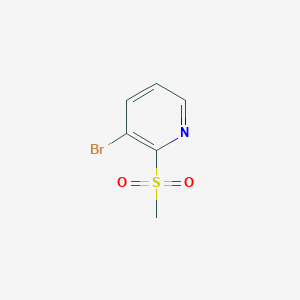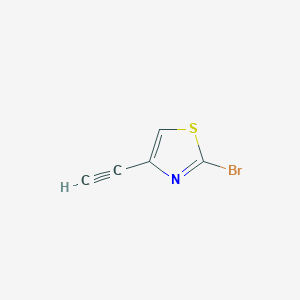
Benzyl N-butylcarbamate
Übersicht
Beschreibung
Benzyl N-butylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound Benzyl N-butylcarbamate is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties are discussed extensively, which can provide insights into the characteristics of Benzyl N-butylcarbamate.
Synthesis Analysis
The synthesis of related benzyl carbamate compounds involves various strategies. For instance, an enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step is described, which is an essential intermediate for potent CCR2 antagonists . Another paper discusses the generation of lithiated benzyl carbamates through deprotonation with sec-butyllithium in the presence of chiral diamines, which exhibit configurational lability and can be used to obtain highly enantioenriched secondary benzyl carbamates . Additionally, the use of polymethylhydrosiloxane and di-t-butyl dicarbonate under Pd(OH)2/C catalysis for the single-step conversion of N-benzyl amines to t-butyl carbamates is reported, providing a high-yield method .
Molecular Structure Analysis
The molecular structure of benzyl carbamates and related compounds has been characterized using various techniques. For example, the crystal structure of a benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was determined using X-ray diffraction, revealing the presence of weak intermolecular hydrogen bonds that stabilize the crystal structure . Theoretical studies, including density functional theory (DFT) calculations, have been performed to understand the molecular geometry and vibrational frequencies of related compounds, such as O-ethyl benzoylthiocarbamate .
Chemical Reactions Analysis
The reactivity of benzyl carbamates is highlighted in several studies. N-Cumyl benzamide, sulfonamide, and O-carbamate compounds undergo directed ortho metalation, which allows for regiospecific substitution reactions . The mild deprotection protocol for these compounds suggests their utility in synthetic anionic aromatic chemistry. Furthermore, the synthesis and characterization of substituted benzyl N-nitrosocarbamates, which could be used as photolabile structures for controlled release applications, are also reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates are closely related to their molecular structure. The crystallographic analysis provides information on unit cell parameters, which are crucial for understanding the solid-state properties . The vibrational spectra, obtained through FT-IR and complemented by theoretical calculations, offer insights into the bonding and functional groups present in these compounds . Additionally, the configurational lability of lithiated benzyl carbamates at low temperatures is a significant physical property that influences their chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Toxicology and Environmental Impact
- Dithiocarbamates Toxicity : Benzyl N-butylcarbamate is related to dithiocarbamates (DTCs), a group of chemicals known for their chelating capacity. The toxicity of DTCs, including compounds like N-benzyl-N-methyldithiocarbamate, has been studied using bioassays based on Escherichia coli growth inhibition. These studies reveal varying degrees of toxicity among DTCs, influenced by factors like molecular weight and the presence of benzene rings (Segovia et al., 2002).
Chemical Synthesis and Catalysis
- Catalyst for Chemical Protection : Research has shown that rice husk can be used as a catalyst for the chemoselective protection of alcohols, phenols, and amines as N-tert-butylcarbamates. This method offers an eco-friendly and efficient protocol, highlighting the potential for innovative uses of benzyl N-butylcarbamate in chemical synthesis (Shirini et al., 2014).
Biomedical Applications
- Pharmacological Studies : Benzyl N-butylcarbamate, as a part of the broader carbamate class, is involved in pharmacological studies related to enzyme inhibition. For example, carbamates such as benzyl N-butylcarbamate are used to investigate the mechanisms of enzyme activation and inhibition, particularly in the context of treatments for conditions like Alzheimer's disease (Chiou et al., 2007).
Material Science
- Polymer Degradation : In material science, benzyl N-butylcarbamate derivatives are studied in the context of polymer degradation. Polymers containing carbamate linkages, such as those derived from N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol, have shown potential in applications where controlled degradation is necessary, like in medical devices or drug delivery systems (Dewit & Gillies, 2009).
Wirkmechanismus
Target of Action
Benzyl N-butylcarbamate is a type of carbamate . Carbamates are commonly used as protecting groups for amines, which are essential for the synthesis of peptides . The primary targets of Benzyl N-butylcarbamate are therefore the amines that it protects during peptide synthesis .
Mode of Action
Benzyl N-butylcarbamate interacts with its targets (amines) by forming a protective layer around them . This protective layer prevents the amines from reacting with other compounds during peptide synthesis . The protective layer can be removed under relatively mild conditions, allowing the amines to participate in subsequent reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it is likely involved in the biochemical pathways of peptide synthesis . By protecting amines, Benzyl N-butylcarbamate can influence the sequence and structure of the peptides that are synthesized .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion (adme) . The ADME properties of Benzyl N-butylcarbamate would likely impact its bioavailability, or the extent and rate at which it reaches its target sites of action .
Result of Action
The primary result of Benzyl N-butylcarbamate’s action is the protection of amines during peptide synthesis . This protection allows for the controlled synthesis of peptides with specific sequences and structures . After the peptide synthesis is complete, the protective layer formed by Benzyl N-butylcarbamate can be removed, allowing the amines to participate in subsequent reactions .
Action Environment
The action of Benzyl N-butylcarbamate can be influenced by various environmental factors. For instance, the efficiency of its protection of amines and its removal after peptide synthesis can be affected by factors such as temperature, pH, and the presence of other compounds . .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-butylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDBGSINGXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402963 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl butylcarbamate | |
CAS RN |
13105-53-8 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



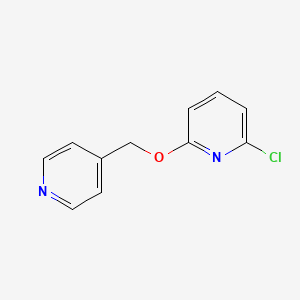
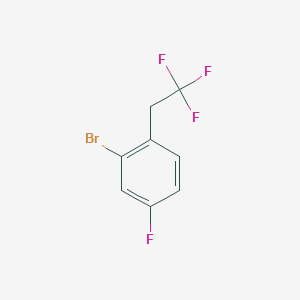
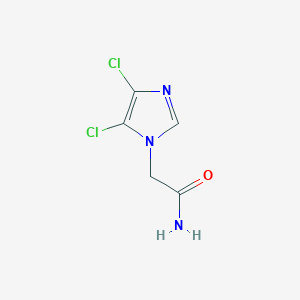
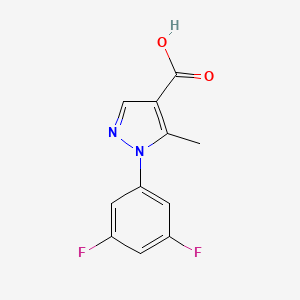
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)
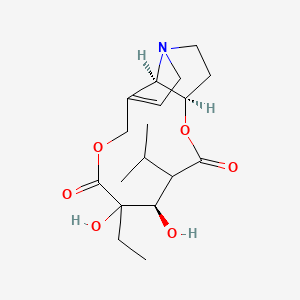
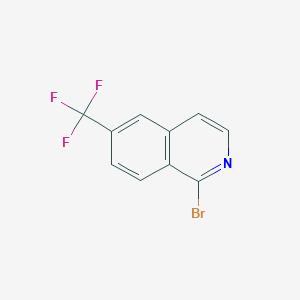
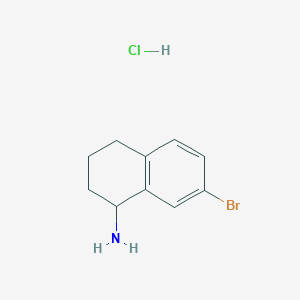
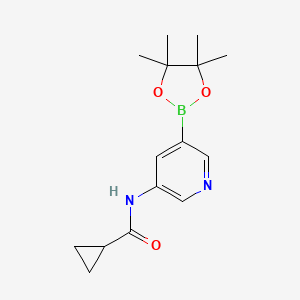
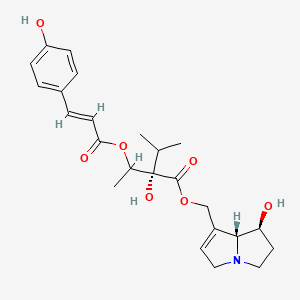
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)
